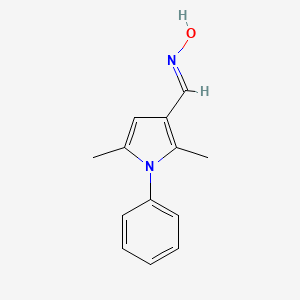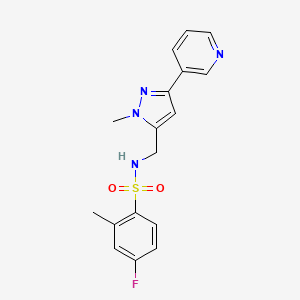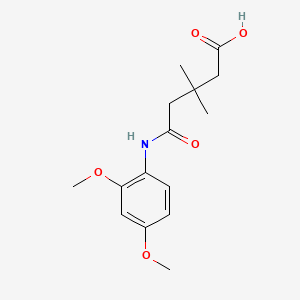
5-(2,4-Dimethoxyanilino)-3,3-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation . The carboxylic acid group might participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Applications De Recherche Scientifique
Synthesis and Structure Analysis
Research has been conducted on the synthesis and structural analysis of related compounds, providing insights into their potential applications in materials science and chemistry. For instance, the synthesis of W(CO)5 complexes of related pentanoic acids showcases methods for labeling amino acids, which could have implications in bioconjugation and the development of IR-detectable tracers for amino functions (Kowalski et al., 2009). This research highlights the thermal stability and sharp, intense absorption bands characteristic of these compounds, which could be leveraged in spectroscopy and materials science.
Vibrational Spectroscopy
Studies on similar compounds, such as 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil), have utilized vibrational spectroscopic techniques to investigate their molecular structure and dynamics. These investigations reveal insights into intra-molecular charge transfer and electron density distributions, which are critical for understanding the reactivity and potential applications of these compounds in pharmaceuticals and materials science (Priya et al., 2011).
Biological Activity and Medical Applications
Research into the biological activity of related compounds uncovers their potential roles in medical and pharmacological applications. The eosinophil chemoattractant 5-oxo-ETE, for example, showcases the ability of similar structures to interact with biological receptors and pathways, highlighting their potential in drug development for conditions like asthma and allergic diseases (Powell & Rokach, 2013).
Chemical Reactivity and Synthesis
Investigations into the reactivity and synthesis of related compounds, such as selective esterifications in water-containing solvents, reveal methods for modifying and synthesizing these compounds for a range of applications, including pharmaceuticals and organic synthesis (Wang et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dimethoxyanilino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,9-14(18)19)8-13(17)16-11-6-5-10(20-3)7-12(11)21-4/h5-7H,8-9H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHMKVGWAANSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

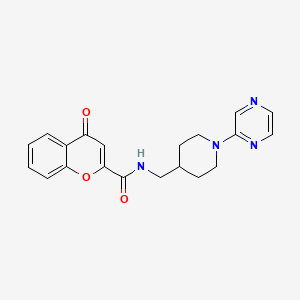
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)


![(Z)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2987218.png)
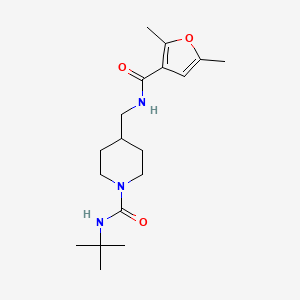

![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)
![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)
